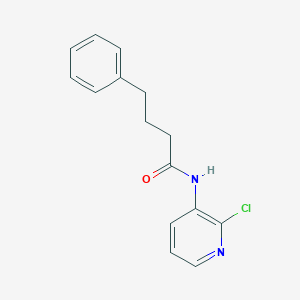
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide, also known as CPP, is a chemical compound that is widely used in scientific research. CPP is a potent inhibitor of protein kinase C (PKC), which plays a crucial role in many cellular processes, including cell growth, differentiation, and apoptosis.
Wirkmechanismus
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide inhibits PKC by binding to the enzyme's regulatory domain, preventing it from binding to its activator, diacylglycerol (DAG). This prevents PKC from becoming activated and phosphorylating its substrate proteins, leading to a downstream effect on cellular processes.
Biochemical and Physiological Effects:
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have a wide range of biochemical and physiological effects. In cancer research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In neurodegenerative disease research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to protect against neuronal damage and improve cognitive function. In cardiovascular research, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to improve cardiac function and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its potency as a PKC inhibitor. This allows researchers to study the role of PKC in various cellular processes with high specificity. However, one of the limitations of N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is its poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(2-chloro-3-pyridinyl)-4-phenylbutanamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are many future directions for research on N-(2-chloro-3-pyridinyl)-4-phenylbutanamide and its role in various cellular processes. One area of interest is the development of more potent and selective PKC inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the mechanisms underlying N-(2-chloro-3-pyridinyl)-4-phenylbutanamide's effects on cancer, neurodegenerative diseases, and cardiovascular diseases. Finally, the role of PKC in other cellular processes, such as immune function and inflammation, is an area of active research.
Synthesemethoden
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is synthesized by reacting 2-chloro-3-pyridinecarboxylic acid with 4-phenylbutyric acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2-chloro-3-pyridinyl)-4-phenylbutanamide as a white solid with a melting point of 93-95°C.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is widely used in scientific research to study the role of PKC in various cellular processes. PKC is a family of serine/threonine kinases that regulate many cellular functions, including cell growth, differentiation, and apoptosis. N-(2-chloro-3-pyridinyl)-4-phenylbutanamide is a potent inhibitor of PKC, and its use has led to significant advances in our understanding of the role of PKC in cancer, neurodegenerative diseases, and cardiovascular diseases.
Eigenschaften
Produktname |
N-(2-chloro-3-pyridinyl)-4-phenylbutanamide |
|---|---|
Molekularformel |
C15H15ClN2O |
Molekulargewicht |
274.74 g/mol |
IUPAC-Name |
N-(2-chloropyridin-3-yl)-4-phenylbutanamide |
InChI |
InChI=1S/C15H15ClN2O/c16-15-13(9-5-11-17-15)18-14(19)10-4-8-12-6-2-1-3-7-12/h1-3,5-7,9,11H,4,8,10H2,(H,18,19) |
InChI-Schlüssel |
ULGFXHXHEUNZHW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)CCCC(=O)NC2=C(N=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N-(3,5-dimethylphenyl)-3-[(2-ethoxybenzoyl)amino]benzamide](/img/structure/B309444.png)
![Propyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309446.png)
![Methyl 3-methoxy-4-[(2-methoxybenzoyl)oxy]benzoate](/img/structure/B309447.png)
![4-chloro-3-[(2-methoxybenzoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309448.png)
![Ethyl 4-chloro-3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B309449.png)
![4-chloro-N-isobutyl-3-[(2-methoxybenzoyl)amino]benzamide](/img/structure/B309450.png)
![4-chloro-N-(4-fluorophenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309453.png)
![4-chloro-3-[(1-naphthylacetyl)amino]-N-phenylbenzamide](/img/structure/B309455.png)
![N-(2-chlorophenyl)-4-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309458.png)
![Propyl 4-chloro-3-[(1-naphthylacetyl)amino]benzoate](/img/structure/B309460.png)
![4-chloro-N-(2-ethoxyphenyl)-3-[(1-naphthylacetyl)amino]benzamide](/img/structure/B309463.png)
![N-{2-chloro-5-[(4-methoxyanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309464.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B309465.png)
![N-{4-[(4-fluoroanilino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide](/img/structure/B309467.png)